REACTION_CXSMILES
|
[I-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].[NH2:9][C:10]1[C:11]2[N:12]([C:16]([CH3:20])=[C:17]([CH3:19])[N:18]=2)[CH:13]=[CH:14][CH:15]=1.[CH3:21][O:22][C:23]([NH:25][C:26]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[C:27]=1[CH2:28]Cl)=[O:24]>CC(C)=O.O>[CH3:21][O:22][C:23]([NH:25][C:26]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[C:27]=1[CH2:28][NH:9][C:10]1[C:11]2[N:12]([C:16]([CH3:20])=[C:17]([CH3:19])[N:18]=2)[CH:13]=[CH:14][CH:15]=1)=[O:24] |f:0.1,2.3.4|
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Name
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Quantity
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4.5 g
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Type
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reactant
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Smiles
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[I-].[Na+]
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Name
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|
Quantity
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6.63 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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4.03 g
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Type
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reactant
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Smiles
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NC=1C=2N(C=CC1)C(=C(N2)C)C
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Name
|
|
Quantity
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6.41 g
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Type
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reactant
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Smiles
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COC(=O)NC1=C(CCl)C(=CC=C1)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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DISTILLATION
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Details
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the acetone is distilled off in a water jet vacuum
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Type
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EXTRACTION
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Details
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The aqueous residue is then extracted three times with each time 200 ml of ethyl acetate
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Type
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WASH
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Details
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The combined organic extracts are washed with 300 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue is purified by chromatography on silica gel (toluene/dioxan=9:1 as eluent)
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Type
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CONCENTRATION
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Details
|
The fractions with Rf =0.2 are concentrated
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Type
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CUSTOM
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Details
|
recrystallized from diisopropyl ether
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NC1=C(CNC=2C=3N(C=CC2)C(=C(N3)C)C)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.71 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |